4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
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Overview
Description
4-(aminomethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks, which can be further derivatized through various transformations . The reaction conditions often include the use of photoredox catalysts and blue LED irradiation to achieve high yields and diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are still under exploration. the modular approach using photochemistry provides a promising pathway for large-scale synthesis. The ability to readily derivatize the compound opens up possibilities for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve standard laboratory techniques and equipment .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride: Shares a similar bicyclic structure but differs in functional groups.
Bicyclo[3.1.0]hexanes: Another class of bicyclic compounds with different ring sizes and substituents.
Uniqueness
4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride stands out due to its specific functional groups and the stability of its bicyclic structure. These properties make it particularly useful in various chemical and biological applications .
Properties
IUPAC Name |
4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c8-3-6-1-7(2-6,5(9)10)11-4-6;/h1-4,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMXZMTVKSQQBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)C(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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